
N-(2,6-Difluorophenyl)-1H-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-Difluorophenyl)-1H-pyrazol-4-amine is a chemical compound that belongs to the class of aromatic anilides It is characterized by the presence of a pyrazole ring substituted with a difluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Difluorophenyl)-1H-pyrazol-4-amine typically involves the reaction of 2,6-difluoroaniline with a suitable pyrazole derivative. One common method is the RhIII-catalyzed ortho-C(sp2)–H heteroarylation of (hetero)arenes with heterocyclic boronates using a readily removable N-2,6-difluorophenyl arylamide directing group . This method provides high reactivity and good tolerance of functional groups.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,6-Difluorophenyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Coupling Reactions: It can undergo coupling reactions with heteroaryl boronates to form aryl-heteroaryl products.
Common Reagents and Conditions
RhIII Catalysts: Used in heteroarylation reactions.
Heterocyclic Boronates: Serve as coupling partners in the formation of aryl-heteroaryl products.
Major Products Formed
The major products formed from these reactions are typically heteroarylated compounds, which can be further utilized in medicinal chemistry for drug development .
Applications De Recherche Scientifique
N-(2,6-Difluorophenyl)-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of heterocyclic drug molecules.
Materials Science: The compound’s unique structure makes it suitable for developing advanced materials with specific properties.
Biological Studies: It can be used in the study of enzyme inhibition and other biochemical pathways.
Mécanisme D'action
The mechanism of action of N-(2,6-Difluorophenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. For instance, it may act on cyclin-dependent kinase 2 (CDK2), influencing cell cycle regulation . The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolopyrazine Derivatives: These compounds also contain a pyrazole ring and exhibit various biological activities, such as antimicrobial and anti-inflammatory properties.
Pyridazine and Pyridazinone Derivatives: These heterocycles contain two adjacent nitrogen atoms and show a wide range of pharmacological activities.
Uniqueness
N-(2,6-Difluorophenyl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its difluorophenyl group enhances its reactivity and potential for forming diverse heteroarylated products, making it valuable in drug discovery and materials science .
Propriétés
Formule moléculaire |
C9H7F2N3 |
|---|---|
Poids moléculaire |
195.17 g/mol |
Nom IUPAC |
N-(2,6-difluorophenyl)-1H-pyrazol-4-amine |
InChI |
InChI=1S/C9H7F2N3/c10-7-2-1-3-8(11)9(7)14-6-4-12-13-5-6/h1-5,14H,(H,12,13) |
Clé InChI |
MURNKSYKICTXIQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)F)NC2=CNN=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


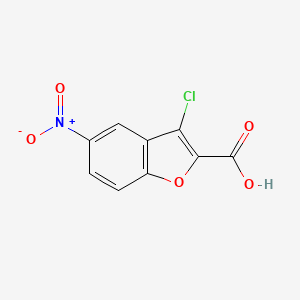


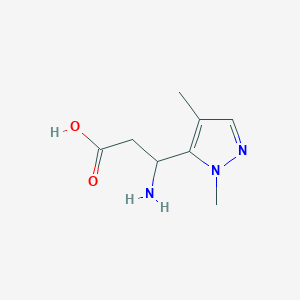
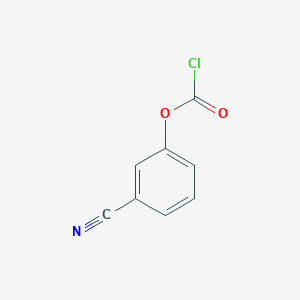

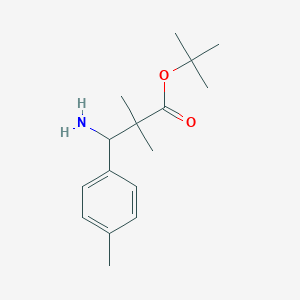


![tert-Butyl 6-(1-methyl-1H-pyrazol-5-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13234974.png)
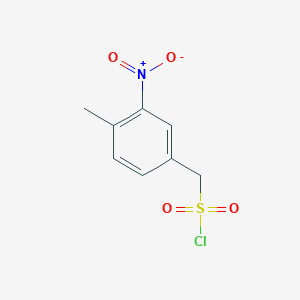
![3-[(Cyclopropylmethyl)amino]benzonitrile](/img/structure/B13234985.png)

![1-[(4-Methoxyphenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13235014.png)
